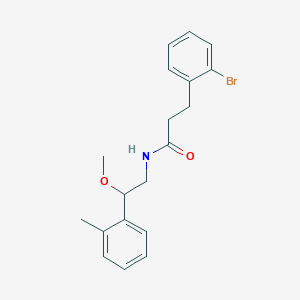

3-(2-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide, also known as Bromantane, is a synthetic compound with potential applications in scientific research. It belongs to the class of adamantane derivatives, which are known for their unique pharmacological properties. Bromantane has been studied extensively for its potential use as a nootropic and adaptogen, and its mechanism of action and biochemical effects have been the subject of numerous research studies.

Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Pure Compounds

Research on the synthesis of enantiomerically pure compounds has explored the reactivity of bromophenyl-related molecules. For instance, Martelli, Orena, and Rinaldi (2011) demonstrated the use of 3-substituted (Z)-2-(bromomethyl)propenoates in producing enantiomerically pure aza-Morita–Baylis–Hillman adducts, showcasing the potential of bromophenyl compounds in enantioselective synthesis (Martelli, Orena, & Rinaldi, 2011).

Nucleophilic Substitution Reactions

Pandolfi et al. (2019) investigated the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, highlighting the molecule's versatility in undergoing nucleophilic substitution reactions to yield β-lactams or acrylanilides, depending on the conditions. This research points to the adaptability of bromophenyl propanamides in synthetic pathways, offering a route to biologically active molecules (Pandolfi et al., 2019).

Molecular Electronics

Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, and Nielsen (2005) explored the utility of aryl bromides as precursors for thiol end-capped molecular wires. Their work underscores the importance of simple, accessible aryl bromides, such as 4-bromophenyl tert-butyl sulfide, for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, pivotal in molecular electronics (Stuhr-Hansen et al., 2005).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with bromophenols, demonstrating their potential in photodynamic therapy due to their high singlet oxygen quantum yield. This research illustrates the application of bromophenyl derivatives in developing photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Baranovskyi, Symchak, Pokryshko, Klymnyuk, and Grishchuk (2018) synthesized 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and explored their antimicrobial properties. Their work highlights the biological activity potential of bromophenyl propanamides, contributing to the development of new antimicrobial agents (Baranovskyi et al., 2018).

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPKAFNRQFRWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2542215.png)

![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)

![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)

![2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol](/img/structure/B2542221.png)

![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)

![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)

![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)